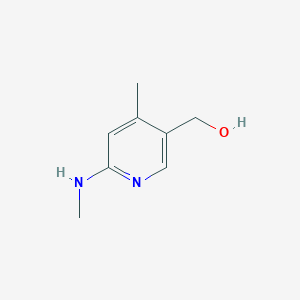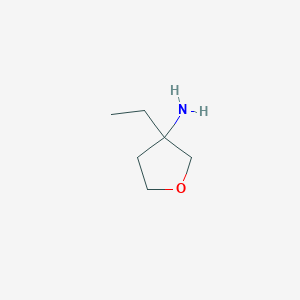![molecular formula C8H7N3O3 B13009019 2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid](/img/structure/B13009019.png)
2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid typically involves the use of pyrrole, chloramine, and formamidine acetate as starting materials. The synthetic route includes a series of reactions such as cyclization and functional group transformations . Industrial production methods focus on optimizing yield and purity, often involving multi-step processes and the use of advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in regulating cellular processes.
Medicine: It is being investigated for its antiviral and anticancer properties, particularly in the development of drugs like remdesivir.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the manufacture of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid involves its interaction with specific molecular targets, such as kinases. These interactions can inhibit the activity of these enzymes, thereby affecting various signaling pathways within the cell. This inhibition can lead to the suppression of viral replication or the inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine: This parent compound shares the triazine ring structure and is used in the synthesis of various pharmaceuticals.
Remdesivir: An antiviral drug that contains a pyrrolo[2,1-f][1,2,4]triazine moiety and is used to treat COVID-19.
Brivanib Alaninate: An anticancer drug that also features a pyrrolo[2,1-f][1,2,4]triazine structure.
These compounds highlight the versatility and potential of the pyrrolo[2,1-f][1,2,4]triazine scaffold in drug development and other applications .
Propiedades
Fórmula molecular |
C8H7N3O3 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
2-hydroxy-2-pyrrolo[2,1-f][1,2,4]triazin-5-ylacetic acid |
InChI |
InChI=1S/C8H7N3O3/c12-7(8(13)14)5-1-2-11-6(5)3-9-4-10-11/h1-4,7,12H,(H,13,14) |
Clave InChI |
BVVUIBIKTVUMMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C1C(C(=O)O)O)C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008956.png)


![{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B13008969.png)
![2-{Spiro[3.3]heptan-2-ylidene}acetic acid](/img/structure/B13008970.png)



![4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide](/img/structure/B13009025.png)

